molecular formula C12H17BrN2O2S B14913874 5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide

5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide

Cat. No.: B14913874
M. Wt: 333.25 g/mol
InChI Key: FZQBQVVFCQODOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide is a brominated thiophene derivative featuring a carboxamide group substituted with a 3-morpholinopropyl chain. Its structure integrates a thiophene ring (a five-membered aromatic heterocycle with sulfur), a bromine atom at the 5-position, and a morpholine-containing side chain.

The bromine atom at the 5-position enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxamide group provides a site for hydrogen bonding and structural diversification. The 3-morpholinopropyl substituent may influence solubility, bioavailability, and intermolecular interactions due to its polarity and conformational flexibility .

Properties

Molecular Formula

C12H17BrN2O2S

Molecular Weight

333.25 g/mol

IUPAC Name

5-bromo-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide

InChI

InChI=1S/C12H17BrN2O2S/c13-11-8-10(9-18-11)12(16)14-2-1-3-15-4-6-17-7-5-15/h8-9H,1-7H2,(H,14,16)

InChI Key

FZQBQVVFCQODOK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CSC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis of N-(3-Morpholinopropyl)thiophene-3-carboxamide

The amide bond is formed via activation of thiophene-3-carboxylic acid (1 ) using carbodiimide-based coupling agents. In a representative procedure:

  • 1 (10.0 g, 70.4 mmol) is dissolved in anhydrous THF (100 mL) under nitrogen.
  • EDCl (13.5 g, 70.4 mmol) and HOBt (9.5 g, 70.4 mmol) are added, followed by 3-morpholinopropylamine (9.8 g, 70.4 mmol).
  • The reaction is stirred at 25°C for 12 h, quenched with water, and extracted with ethyl acetate.
  • Column chromatography (ethyl acetate/hexane, 1:1) yields N-(3-morpholinopropyl)thiophene-3-carboxamide (2 ) as a white solid (14.2 g, 85%).

Key Data:

  • 1H NMR (CDCl3): δ 7.50 (d, J = 3.2 Hz, 1H, H-4), 6.80 (d, J = 3.2 Hz, 1H, H-2), 3.70 (m, 4H, morpholine OCH2), 2.45 (m, 6H, morpholine NCH2 and propyl CH2).
  • IR (cm⁻¹): 1645 (C=O), 1550 (N-H bend).

Regioselective Bromination at Position 5

Lithiation-bromination ensures precise bromine placement:

  • 2 (5.0 g, 17.6 mmol) is dissolved in THF (50 mL) and cooled to −78°C.
  • n-BuLi (2.5 M in hexane, 8.8 mL, 22.0 mmol) is added dropwise, stirring for 45 min.
  • Bromine (3.4 g, 21.1 mmol) in THF (10 mL) is introduced, and the mixture warms to 25°C over 2 h.
  • Quenching with saturated NaHCO3 and extraction with CH2Cl2 yields 5-bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide (3 ) after purification (5.2 g, 80%).

Key Data:

  • 1H NMR (CDCl3): δ 7.29 (s, 1H, H-4), 3.68 (m, 4H, morpholine OCH2), 2.43 (m, 6H, morpholine NCH2 and propyl CH2).
  • 13C NMR (CDCl3): δ 161.2 (C=O), 135.1 (C-5), 128.3 (C-3), 112.4 (C-4).

Route 2: Bromination Prior to Amide Coupling

Synthesis of 5-Bromothiophene-3-carboxylic Acid

Electrophilic bromination of thiophene-3-carboxylic acid (1 ) leverages acetic acid as a solvent:

  • 1 (10.0 g, 70.4 mmol) is dissolved in acetic acid (50 mL).
  • Bromine (12.0 g, 75.0 mmol) is added dropwise at 0°C, and the mixture stirs at 50°C for 6 h.
  • Precipitation in ice water yields 5-bromothiophene-3-carboxylic acid (4 ) (12.3 g, 78%).

Key Data:

  • m.p.: 148–150°C.
  • HPLC Purity: 98.5%.

Amide Coupling with 3-Morpholinopropylamine

Activation of 4 via thionyl chloride facilitates amine coupling:

  • 4 (10.0 g, 44.6 mmol) is refluxed with thionyl chloride (20 mL) for 2 h.
  • Excess thionyl chloride is removed under vacuum, and the residue is dissolved in CH2Cl2 (50 mL).
  • 3-Morpholinopropylamine (6.3 g, 44.6 mmol) and triethylamine (6.2 mL, 44.6 mmol) are added, stirring for 4 h.
  • Workup yields 3 (11.8 g, 75%).

Comparative Analysis of Routes

Parameter Route 1 Route 2
Overall Yield 68% 59%
Regioselectivity Control High Moderate
Purification Complexity Moderate High
Scalability Excellent Good

Route 1 offers superior regioselectivity due to directed lithiation, whereas Route 2 risks di-bromination without stringent temperature control.

Mechanistic Insights into Directed Lithiation

The amide group in 2 directs lithiation to position 5 via coordination of n-BuLi to the carbonyl oxygen, generating a resonance-stabilized carbanion. Bromination proceeds through a single-electron transfer mechanism, confirmed by DFT studies.

Industrial-Scale Considerations

For kilogram-scale production, Route 1 is preferred:

  • Cost Efficiency: n-BuLi and bromine are economically viable.
  • Safety: Exothermic lithiation requires cryogenic reactors.
  • Green Chemistry: THF is recycled via distillation, reducing waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions may vary depending on the desired product but often involve temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it often involves binding to target proteins or enzymes, modulating their activity, and affecting downstream signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide with analogous bromothiophene carboxamides, focusing on structural features, physicochemical properties, and applications:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications/Research Findings
5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide Bromine (C5), 3-morpholinopropylamide ~331.3 (estimated) High polarity due to morpholine; potential for hydrogen bonding and π-π stacking Limited direct data; hypothesized use in kinase inhibition or as a synthetic intermediate
5-Bromo-N,N-dimethylthiophene-3-carboxamide Bromine (C5), dimethylamide ~244.1 Lower polarity than morpholine derivative; enhanced lipophilicity Used in organic dye synthesis for π-spacer optimization in photovoltaics
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide Bromine (C3), multi-heterocyclic substituents ~786.1 High steric bulk; sulfonamide and pyrazole groups enable multi-target interactions Investigated as a protease inhibitor or fluorescent probe due to dansyl moiety

Key Insights:

Substituent Effects on Polarity: The morpholinopropyl group in the target compound increases polarity compared to dimethylamide derivatives, enhancing solubility in polar solvents (e.g., DMSO, water-ethanol mixtures) . Dimethylamide analogs (e.g., 5-bromo-N,N-dimethylthiophene-3-carboxamide) exhibit greater lipophilicity, favoring membrane permeability in biological systems .

Reactivity and Synthetic Utility :

  • Bromine at the 5-position (vs. 3-position in other analogs) directs electrophilic substitution or cross-coupling reactions to specific sites, enabling regioselective functionalization .
  • Morpholine’s nitrogen can participate in acid-base interactions or serve as a proton acceptor in supramolecular assemblies .

Conformational Flexibility: The morpholinopropyl chain adopts puckered conformations (as defined by Cremer-Pople coordinates), influencing steric interactions and binding affinity in protein-ligand studies . In contrast, rigid substituents (e.g., dansyl sulfonamide in compound 2w) restrict conformational freedom but improve fluorescence properties .

Computational Insights :

  • Density functional theory (DFT) studies (e.g., B3LYP functional) predict that electron-withdrawing groups (e.g., bromine) lower the HOMO-LUMO gap of thiophene derivatives, enhancing charge-transfer capabilities in electronic materials .

Biological Activity

5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various cell lines, and comparative studies with other compounds.

Chemical Structure and Properties

The molecular formula for 5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide is C12H14BrN3O2S. The compound features a thiophene ring substituted with a bromine atom and a morpholinopropyl group, which may contribute to its biological properties.

Research indicates that 5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide may exert its effects through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest. This is particularly evident in studies involving prostate cancer cell lines such as PC3 and DU145, where it demonstrated dose-dependent cytotoxicity .
  • Targeting Signaling Pathways : It is suggested that the compound may interfere with critical signaling pathways involved in tumor growth, such as the PI3K/AKT/mTOR pathway. This interference can lead to reduced phosphorylation of AKT, which is crucial for cell survival and proliferation .

In Vitro Studies

Several studies have evaluated the biological activity of 5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide in vitro:

  • Cytotoxicity Assays :
    • In assays conducted on various cancer cell lines (e.g., MCF-7, HCT-116), the compound showed significant cytotoxic effects with IC50 values indicating potent anti-proliferative activity .
    • For instance, in MCF-7 cells, the IC50 was determined to be approximately 130 nM, while in HCT-116 cells, it was around 20 nM .
  • Mechanism of Action :
    • The compound induced apoptosis through chromatin condensation and DNA damage. Flow cytometry analyses confirmed that it caused G0/G1 phase arrest in treated cells .

Comparative Studies

A comparative analysis with other compounds has highlighted the relative potency of 5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide:

CompoundIC50 (nM)Cell LineMechanism of Action
5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide130MCF-7Induces apoptosis, inhibits PI3K/AKT/mTOR
Sulfonamide Derivative22HCT-116Blocks AKT phosphorylation
Other Thiophene DerivativesVariesVarious CancerCytotoxic effects through different pathways

Case Studies

In one notable study, the compound was tested against multiple cancer cell lines, demonstrating a consistent pattern of anti-proliferative effects across different types. The results indicated that PC3 cells were more sensitive compared to DU145 cells when treated with varying concentrations over time .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide, and how are intermediates validated?

  • Methodology :

  • Bromination and amide coupling : Start with 5-bromothiophene-3-carboxylic acid, react with 3-morpholinopropylamine using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions. Purify via column chromatography and validate intermediates using LC-MS and 1^1H-NMR spectroscopy .
  • Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC. Key intermediates (e.g., 5-bromothiophene-3-carboxylic acid) are characterized by melting point (mp 155–156°C) and CAS registry verification .

Q. How is the plasma and hepatic stability of this compound assessed in preclinical studies?

  • Experimental Design :

  • Plasma stability : Incubate compound with fresh rat plasma at 37°C. Terminate reactions at intervals (0, 15, 30, 60, 120 min) using methanol with internal standards. Analyze via LC-MS to calculate remaining parent compound (%) .
  • Hepatic stability : Use rat liver microsomes (RLM) with NADPH cofactor. Monitor metabolic degradation over 60 minutes and compare with controls (e.g., verapamil for high clearance). Calculate half-life (t1/2t_{1/2}) and intrinsic clearance .
    • Key Data :
ParameterPlasma Stability (%)RLM t1/2t_{1/2} (min)
Compound X85 ± 3 (120 min)45 ± 2
Positive Control50 ± 5 (120 min)15 ± 1

Advanced Research Questions

Q. How do structural modifications (e.g., substitution patterns) impact JNK1 inhibitory activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Critical groups : The 3-carboxamide position is essential. Moving it to the 5-position (e.g., 5-Bromo-N-(3-morpholinopropyl)thiophene-5-carboxamide) abolishes activity (IC50_{50} > 100 μM) .
  • Substituent effects : Replacing thiophene with phenyl (e.g., 5-Bromo-N-(3-morpholinopropyl)benzene-3-carboxamide) reduces potency by >90%. Methyl groups at the 4- or 5-positions also lower activity (IC50_{50} > 25 μM) .
    • Experimental Validation :
      Use DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) to measure displacement of biotinylated pep-JIP1. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays quantify JNK1 inhibition (IC50_{50} = 5.4 μM for lead compound) .

Q. How can conflicting stability data (e.g., plasma vs. microsomal degradation) be resolved?

  • Analytical Strategy :

  • Cross-validation : Compare degradation profiles using orthogonal methods (e.g., LC-MS vs. fluorometric assays).
  • Mechanistic studies : Identify metabolites via high-resolution mass spectrometry (HRMS). For example, oxidative deamination or morpholine ring opening may explain microsomal instability .
    • Case Example :
      A 20% discrepancy in plasma stability between batches was traced to residual DMSO in stock solutions, which accelerated degradation. Standardizing solvent evaporation protocols resolved the issue .

Q. What methodological optimizations improve assay reproducibility for kinase inhibition studies?

  • Assay Optimization :

  • Plate uniformity : Pre-treat 96-well plates with BSA to minimize nonspecific binding.
  • Signal normalization : Use internal controls (e.g., Eu-labeled GST antibody) in DELFIA to correct for plate-to-plate variability .
  • ATP competition : Adjust ATP concentrations (e.g., 10 μM vs. 100 μM) to distinguish ATP-competitive vs. allosteric inhibitors. For 5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide, IC50_{50} values remain stable at high ATP, suggesting JIP-binding site targeting .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported IC50_{50} values across different assay platforms?

  • Root Cause Analysis :

  • Assay sensitivity : DELFIA (low nM range) vs. LanthaScreen™ TR-FRET (μM range) may yield divergent values due to differential peptide binding kinetics .
  • Solution : Normalize data using a reference inhibitor (e.g., BI-78D3) in both assays. For example, a 3-fold difference in IC50_{50} for BI-78D3 across platforms indicates inherent assay variability .
    • Recommended Workflow :
     Step 1: Validate assay conditions (pH, temperature, cofactors).  
     Step 2: Include positive/negative controls in each run.  
     Step 3: Use statistical tools (e.g., Grubbs' test) to identify outliers.  

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.